molecular formula C24H27N3O6 B3026075 N-Morpholinyllysergamide maleate CAS No. 101896-80-4

N-Morpholinyllysergamide maleate

Cat. No.: B3026075
CAS No.: 101896-80-4
M. Wt: 453.5 g/mol
InChI Key: JNCMTRGSZCFIFZ-ZYXUSYCASA-N
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Description

N-Morpholinyllysergamide maleate: is a derivative of ergine, known for its structural similarity to lysergic acid diethylamide. It exhibits some lysergic acid diethylamide-like effects, but with a shorter duration and fewer signs of cardiovascular stimulation and peripheral toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Morpholinyllysergamide maleate typically involves the reaction of lysergic acid with morpholine under specific conditions. The process includes:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Morpholinyllysergamide maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Morpholinyllysergamide N-oxide, while reduction may produce N-Morpholinyllysergamide alcohol derivatives .

Scientific Research Applications

N-Morpholinyllysergamide maleate has diverse applications in scientific research:

    Chemistry: It is used as a reference compound in analytical chemistry for studying lysergic acid derivatives.

    Biology: It serves as a tool for investigating the effects of lysergic acid derivatives on biological systems.

    Medicine: Research explores its potential therapeutic effects and safety profile compared to other lysergic acid derivatives.

    Industry: It is utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-Morpholinyllysergamide maleate involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing mood, perception, and cognition. The molecular targets include serotonin 5-HT2A receptors, which play a crucial role in its psychoactive effects .

Comparison with Similar Compounds

Uniqueness: N-Morpholinyllysergamide maleate is unique due to its balanced profile of psychoactive effects and reduced peripheral toxicity. Its shorter duration of action and lower cardiovascular impact make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(Z)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2.C4H4O4/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-3(6)1-2-4(7)8/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCMTRGSZCFIFZ-ZYXUSYCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101896-80-4
Record name N-Morpholinyllysergamide maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101896804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-MORPHOLINYLLYSERGAMIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VZ8CR9TLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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